1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane
Description
Properties
IUPAC Name |
1,4-bis[(3-fluorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2/c20-18-6-1-4-16(12-18)14-22-8-3-9-23(11-10-22)15-17-5-2-7-19(21)13-17/h1-2,4-7,12-13H,3,8-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFCARIAIOFCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 1,4-diazepane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the diazepane.
Synthetic Route: The deprotonated diazepane is then reacted with 3-fluorobenzyl chloride in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The reaction mixture is typically heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 1,4-bis-(3-fluoro-benzyl)-[1,4]diazepane as an efflux pump inhibitor (EPI) in bacteria. For instance, research indicates that related compounds can reduce the efflux of antibiotics in Escherichia coli strains overexpressing efflux pumps. This mechanism enhances the effectiveness of antibiotics like levofloxacin by increasing their intracellular concentrations .
| Compound | Mechanism | Target Organism | Effectiveness |
|---|---|---|---|
| 1-BD | Efflux pump inhibition | E. coli | Reduced MIC for antibiotics |
Neurological Applications
The diazepane scaffold is well-known for its interaction with neurotransmitter systems. Compounds in this class are being investigated for their potential role as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders such as anxiety and schizophrenia. The structural modifications provided by the fluoro-benzyl groups may enhance selectivity and potency towards specific mGluR subtypes .
Case Study 1: Antimicrobial Efficacy
In a study examining the effects of 1-benzyl-1,4-diazepane derivatives, it was found that these compounds significantly decreased the minimal inhibitory concentration (MIC) of antibiotics against resistant bacterial strains. The study utilized fluorimetric assays to measure ethidium bromide accumulation, demonstrating that these compounds increase membrane permeability and inhibit efflux pump transcription in E. coli mutants .
Case Study 2: Neurological Modulation
A comparative analysis of various diazepane derivatives revealed that certain modifications could enhance their efficacy as anxiolytics. In vitro assays showed that compounds with specific substitutions exhibited improved binding affinities to mGluR subtypes involved in anxiety regulation. These findings suggest a promising avenue for developing new treatments for anxiety disorders using structurally modified diazepanes .
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in materials science due to its unique chemical properties. Fluorinated compounds often exhibit enhanced stability and resistance to degradation, making them suitable candidates for developing advanced materials with specific thermal or chemical resistance characteristics.
Mechanism of Action
The mechanism of action of 1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the benzyl groups enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Metabolic Stability :
- Non-fluorinated analogs often suffer from rapid hepatic clearance. Fluorination at the benzyl position (as in the target compound) is a proven strategy to block cytochrome P450-mediated oxidation, improving half-life .
Conformational and Physicochemical Comparisons
- Hydrophobicity : The 3-fluorobenzyl groups increase logP compared to hydroxylated derivatives (e.g., 1,4-bis-(3-hydroxypropyl)-1,4-diazepane), enhancing membrane permeability .
- Ring Flexibility : The seven-membered diazepane ring enables adaptive binding modes, unlike six-membered piperazines. For example, in CDK9 inhibitors, this flexibility allows distinct conformations in CDK9 vs. CDK2, improving selectivity .
Functional Advantages Over Related Scaffolds
- Versus Piperazine : 1,4-Diazepane derivatives (e.g., analogue 34, AC50 = 895 nM) outperform piperazine analogs in activating tumor-specific M2 isoform pyruvate kinase, likely due to improved steric compatibility with target binding pockets .
- Versus Linear Diamines : Cyclic diamines like 1,4-diazepane exhibit superior potency (e.g., 10–100-fold) compared to linear analogs, attributed to preorganization for receptor interactions .
Biological Activity
1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with 1,4-diazepane. The process is facilitated by bases such as sodium hydride or potassium carbonate in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product can be purified through recrystallization or column chromatography.
Chemical Structure
The compound features two 3-fluorobenzyl groups attached to a diazepane ring, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H22F2N2 |
| Molecular Weight | 316.39 g/mol |
| IUPAC Name | 1,4-bis[(3-fluorophenyl)methyl]-1,4-diazepane |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness comparable to standard antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range.
- Mechanism of Action : The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets in biological systems. These may include neurotransmitter receptors and enzymes involved in cellular signaling pathways.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the compound's effect on Escherichia coli strains overexpressing efflux pumps. Results indicated that the compound reduced the minimal inhibitory concentration (MIC) of levofloxacin and enhanced ethidium bromide accumulation in resistant strains, suggesting its role as an efflux pump inhibitor (EPI) .
- Cytotoxicity Assays : In vitro assays against human cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values indicating potent activity against MCF-7 cells .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C19H22F2N2 | Significant | Moderate |
| 1-Benzyl-1,4-diazepane | C13H14N2 | Moderate | Low |
| 1,4-Diazepane | C12H14N2 | Low | None |
Q & A
Q. How can structure-activity relationship (SAR) studies resolve contradictory data in receptor-binding assays for diazepane derivatives?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell type, ligand concentration). Systematic SAR studies should: (i) Compare binding affinities across analogs (e.g., 3-fluoro vs. 4-chloro substituents) using radioligand displacement assays (e.g., [H]GABA for GABA receptors). (ii) Employ molecular docking to identify key interactions (e.g., hydrogen bonding with Tyr157 in GABA). (iii) Validate findings with site-directed mutagenesis to confirm critical residues .
Q. What computational strategies are optimal for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can model metabolic stability, focusing on cytochrome P450-mediated oxidation. Tools like SwissADME predict bioavailability, blood-brain barrier permeability, and LogP values. DFT-based calculations (e.g., B3LYP/6-31G*) assess redox potentials to anticipate degradation pathways .
Q. How does the 3-fluoro substitution influence catalytic activity in metal complexes of diazepane derivatives?
- Methodological Answer : The 3-fluoro group modulates ligand-metal charge transfer in complexes (e.g., Mn(III) or Fe(III)). Cyclic voltammetry reveals shifts in redox potentials, while electron paramagnetic resonance (EPR) spectroscopy tracks spin states. Comparative studies with non-fluorinated analogs show enhanced catalytic efficiency in epoxidation reactions due to fluorine’s electron-withdrawing effects .
Q. What experimental designs mitigate challenges in crystallizing flexible diazepane derivatives for structural studies?
- Methodological Answer : Co-crystallization with rigid co-formers (e.g., tartaric acid) or halogen-bond donors (e.g., iodobenzene) stabilizes conformations. Slow evaporation in mixed solvents (e.g., EtOH:HO) promotes ordered lattice formation. Synchrotron X-ray sources improve diffraction resolution for low-symmetry crystals .
Q. How can receptor-mapping studies elucidate the interaction of this compound with neurotransmitter transporters?
- Methodological Answer : Photoaffinity labeling with I- or H-tagged analogs identifies binding pockets. Cryo-EM of ligand-receptor complexes resolves conformational changes. Förster resonance energy transfer (FRET) assays track real-time transporter dynamics in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
